molecular formula C29H29N3O5 B2625552 N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 899787-70-3

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Numéro de catalogue: B2625552
Numéro CAS: 899787-70-3
Poids moléculaire: 499.567
Clé InChI: AICVRJBCWNZORD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a quinazolinone core, and a pentanamide chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Quinazolinone Core: The quinazolinone structure is often synthesized via the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Coupling Reactions: The benzodioxole and quinazolinone intermediates are then coupled using a suitable linker, such as a pentanamide chain, through amide bond formation. This step typically requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the quinazoline and benzodioxole moieties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • DU145 (prostate cancer)
  • B16-F10 (melanoma)
  • HepG2 (liver cancer)

In vitro assays demonstrated that certain derivatives exhibited promising cytotoxicity, indicating potential as anticancer agents. For instance, compounds derived from similar structures showed significant inhibition of cell proliferation and induced apoptosis in these cell lines .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that derivatives similar to N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide exhibit favorable pharmacokinetic profiles with good oral bioavailability and half-lives suitable for therapeutic use .

Case Study 1: Antitumor Efficacy in Xenograft Models

In a study involving c-Src-transfected 3T3 fibroblast xenograft models, compounds with structural similarities demonstrated significant tumor growth inhibition when administered orally. The results indicated that these compounds could enhance survival rates in aggressive cancer models .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on similar compounds revealed strong binding affinities with target proteins involved in cancer progression. These studies validated the potential of such compounds as effective inhibitors against specific molecular targets .

Mécanisme D'action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the quinazolinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
  • N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Uniqueness

Compared to similar compounds, N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is unique due to the presence of the 4-methylbenzyl group, which can influence its binding affinity and specificity towards biological targets. This structural variation can lead to differences in biological activity and therapeutic potential.

Activité Biologique

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C26H30N2O4
  • Molecular Weight : 442.54 g/mol
  • Structure : The compound features a benzodioxole moiety and a quinazoline derivative, which are known for their pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism of action for this compound remains to be fully elucidated but is hypothesized to involve the modulation of key signaling pathways associated with cancer progression.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacteria and fungi. In vitro studies could be designed to assess the minimum inhibitory concentration (MIC) against common pathogens.

Neuroprotective Effects

Quinazoline derivatives have been reported to possess neuroprotective effects. This activity is often linked to their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the management of neurodegenerative diseases like Alzheimer's. Future studies may focus on evaluating the AChE inhibitory potential of this specific compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialPotential efficacy against bacteria and fungi
NeuroprotectiveInhibition of AChE activity

Case Study 1: Anticancer Screening

In a recent screening of quinazoline derivatives, compounds similar in structure to this compound showed promising results against breast and lung cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment.

Case Study 2: Neuroprotection Assessment

A study focused on neuroprotective agents evaluated several quinazoline derivatives for their ability to inhibit AChE. The results indicated that certain modifications enhanced the inhibitory activity significantly, suggesting that this compound could be a candidate for further development in neurodegenerative disease therapies.

Research Findings

Emerging research highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of compounds like this compound. Computational studies using molecular docking have suggested that the compound interacts favorably with target proteins involved in cancer and neurodegeneration.

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[(4-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-20-9-11-21(12-10-20)18-32-24-7-3-2-6-23(24)28(34)31(29(32)35)15-5-4-8-27(33)30-17-22-13-14-25-26(16-22)37-19-36-25/h2-3,6-7,9-14,16H,4-5,8,15,17-19H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICVRJBCWNZORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.